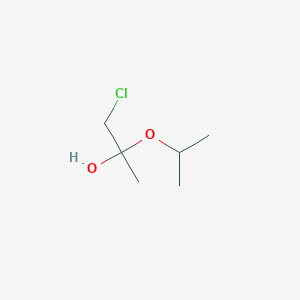
1-Chloro-2-isopropoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-isopropoxy-2-propanol is an organic compound with the molecular formula C₆H₁₃ClO₂ It is a chlorinated alcohol and ether, characterized by the presence of a chlorine atom, an isopropoxy group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-propanol with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the formation of by-products. The final product is usually purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-isopropoxy-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols with different substitution patterns.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of ethers or other substituted alcohols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Applications De Recherche Scientifique
1-Chloro-2-isopropoxy-2-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.
Mécanisme D'action
The mechanism of action of 1-chloro-2-isopropoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- **1-Chloro-3-isopropoxy-2
1-Chloro-2-propanol: A simpler chlorinated alcohol with similar reactivity but lacking the isopropoxy group.
2-Chloro-1-propanol: Another chlorinated alcohol with a different substitution pattern.
Propriétés
Formule moléculaire |
C6H13ClO2 |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1-chloro-2-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H13ClO2/c1-5(2)9-6(3,8)4-7/h5,8H,4H2,1-3H3 |
Clé InChI |
RQNYEKBSIIQPRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


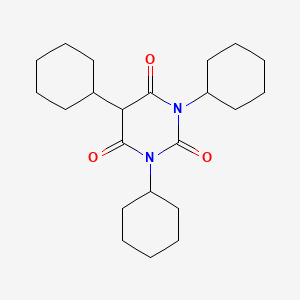
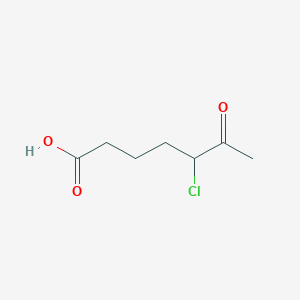
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
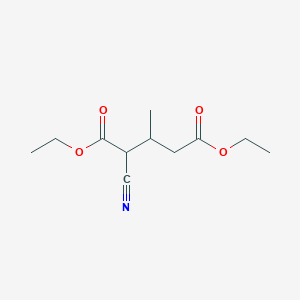
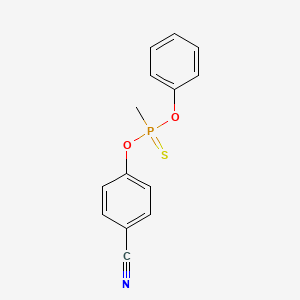
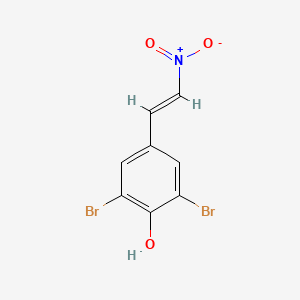
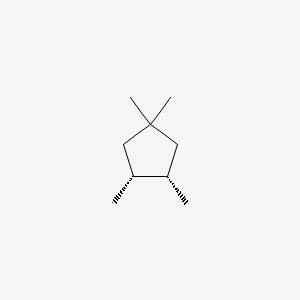
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
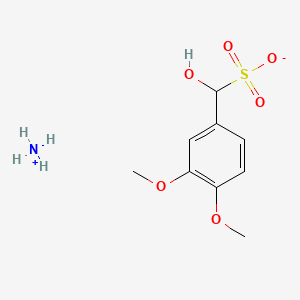
![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)
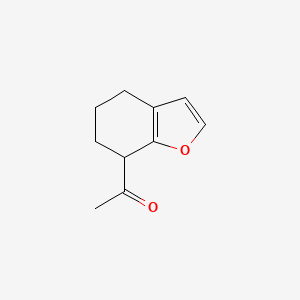
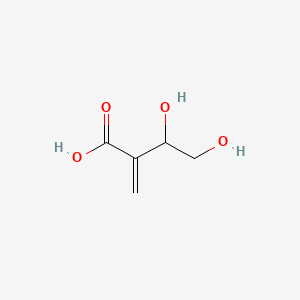
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)
